molecular formula C12H17NO B1417012 (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine CAS No. 1094755-26-6

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine

Cat. No. B1417012
M. Wt: 191.27 g/mol
InChI Key: QWKVGBXXBFHXEK-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of “(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine” consists of a benzofuran ring attached to a propylamine group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of α-substituted 2-benzofuranmethamines : Research by Wongsa et al. (2013) details the synthesis of 3-amino-2,3-dihydro-2-arylmethylidenebenzofurans, where mild conditions were used to achieve the cyclization products of the substrate, including those related to (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine (Wongsa et al., 2013).

  • Diversity-Oriented Synthesis of Libraries : Qin et al. (2017) demonstrated the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds for biologically active compounds, showing the versatility of these compounds in drug development (Qin et al., 2017).

  • Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines : Iaroshenko et al. (2008) explored reactions leading to the formation of benzofuro[2,3-b]pyridine, indicating the potential for creating complex structures with (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine as a starting point (Iaroshenko et al., 2008).

  • Synthesis of Phenolic Esters and Amides : Shankerrao et al. (2013) synthesized a series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, showing the chemical reactivity and potential applications of benzofuran derivatives in creating new chemical entities (Shankerrao et al., 2013).

  • Synthesis of 2-Thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones : Il'chenko et al. (2007) developed methods for synthesizing new heterocyclic systems based on 2,3-dihydro-1H-benzofuro derivatives, which could include (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine (Il'chenko et al., 2007).

Biological Activity and Applications

  • Synthesis of Biological Agents : Venkatesh et al. (2010) developed a protocol for synthesizing biological agents using 1-(1-benzofuran-2-yl)-2-bromoethanone, which could potentially be adapted for compounds like (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine (Venkatesh et al., 2010).

  • Pharmacokinetic Study of Designer Drugs : Baralla et al. (2019) conducted a study involving benzodifuranyl derivatives, indicating the importance of (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine-related compounds in pharmacological research (Baralla et al., 2019).

  • Antimicrobial Activities of Novel Compounds : Idrees et al. (2019) reported the synthesis and antimicrobial activities of new compounds integrating benzofuran moieties, suggesting potential antimicrobial applications of benzofuran derivatives (Idrees et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,11,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKVGBXXBFHXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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